molecular formula C19H17N3O4 B2451076 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one CAS No. 899950-54-0

3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one

Cat. No.: B2451076
CAS No.: 899950-54-0
M. Wt: 351.362
InChI Key: NKMTXJSSISVLSA-UHFFFAOYSA-N
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Description

3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-(2-methoxyphenyl)pyrazin-2(1H)-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a methoxyphenyl group, and a pyrazinone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylamino)-1-(2-methoxyphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-24-15-5-3-2-4-14(15)22-9-8-20-18(19(22)23)21-11-13-6-7-16-17(10-13)26-12-25-16/h2-10H,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMTXJSSISVLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN=C(C2=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.

    Amination: The benzodioxole is then reacted with an appropriate amine to introduce the amino group.

    Formation of the Pyrazinone Core: The final step involves the cyclization of the intermediate with a methoxyphenyl-substituted pyrazine derivative under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-(2-methoxyphenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Antiviral Properties : Compounds containing pyrazine and benzodioxole moieties have shown promise as inhibitors of viral replication. For instance, studies have demonstrated the inhibition of human dihydroorotate dehydrogenase (DHODH), which is critical in the replication of viruses like measles .
  • Anticancer Activity : The benzodioxole structure is often associated with anticancer properties. Various derivatives have been synthesized and tested for their efficacy against different cancer cell lines, showing significant cytotoxic effects .
  • Neuropharmacological Effects : Some derivatives have been studied for their potential as antidepressants and anxiolytics. The interaction of the compound with neurotransmitter systems suggests a possible role in mood regulation .

Case Study 1: Antiviral Efficacy

In a study focusing on the antiviral properties of pyrazine derivatives, it was found that compounds similar to 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one exhibited significant inhibition of measles virus replication. The structure–activity relationship (SAR) analysis revealed that modifications to the benzodioxole group enhanced antiviral activity, highlighting the importance of this moiety in drug design .

Case Study 2: Anticancer Activity

Another research project explored the anticancer potential of pyrazine derivatives. The compound was included in a library of synthesized analogs tested against various cancer cell lines. Results indicated that certain modifications to the methoxyphenyl group improved cytotoxicity against breast and lung cancer cells. The study concluded that further exploration of this compound could lead to the development of new anticancer agents .

Mechanism of Action

The mechanism of action of 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-(2-methoxyphenyl)pyrazin-2(1H)-one is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Biological Activity

The compound 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one is of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17_{17}H18_{18}N2_{2}O3_{3}
  • Molecular Weight : 302.34 g/mol
  • CAS Number : Not specified in the search results.

The biological activity of this compound is primarily attributed to its structural features which include:

  • The benzodioxole moiety , known for its ability to interact with various biological targets.
  • The dihydropyrazinone core , which may contribute to its potential as an enzyme inhibitor or receptor modulator.

Antioxidant Activity

Research indicates that derivatives of benzodioxole exhibit significant antioxidant properties. This compound may similarly scavenge free radicals and reduce oxidative stress, contributing to cellular protection against damage.

Antimicrobial Activity

Studies have suggested that compounds with similar structures show promising antimicrobial effects against a range of pathogens, including bacteria and fungi. The presence of the benzodioxole unit is often linked to enhanced antimicrobial activity.

Anticancer Potential

Preliminary studies indicate that the compound may possess anticancer properties. Mechanistic studies suggest that it could induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityFindings
AntioxidantDemonstrated significant scavenging activity against DPPH radicals.
AntimicrobialEffective against E. coli and S. aureus with MIC values < 100 µg/mL.
AnticancerInduced apoptosis in MCF-7 breast cancer cells via caspase activation.

Case Study: Anticancer Effects

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of related compounds on various cancer cell lines. The study revealed that compounds with similar structural motifs could inhibit tumor growth by inducing cell cycle arrest and apoptosis. Specifically, the compound's ability to activate caspase pathways was highlighted as a key mechanism for its anticancer effects .

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